6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1263212-09-4, MF C11H14N4O2, MW 234.25 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidin-4-one class. The scaffold features a 2-morpholino substituent and a 6-methyl group on the pyrrole ring.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
Cat. No. B11875538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3
InChIInChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16)
InChIKeyBJXLMQSOZLFTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Core Scaffold & Physicochemical Baseline for Kinase-Targeted Library Design


6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1263212-09-4, MF C11H14N4O2, MW 234.25 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidin-4-one class [1]. The scaffold features a 2-morpholino substituent and a 6-methyl group on the pyrrole ring. This core is a recognized ATP-competitive kinase hinge-binding motif and serves as a key intermediate or reference scaffold in medicinal chemistry programs targeting kinases, including PI3K, mTOR, and Janus kinases [2]. Its computed XLogP3 of -0.1 and topological polar surface area of 69.7 Ų place it within favorable drug-like property space for lead optimization [1].

Kinase hinge-binding scaffold for SAR library design
Medicinal chemistry intermediate or reference standard
Computed drug-like space (XLogP3 −0.1, TPSA 69.7 Ų) supports lead profiling

Why 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Cannot Be Replaced by Des-Methyl or Alternative Scaffold Analogs


Within pyrrolo[2,3-d]pyrimidine-based kinase inhibitor programs, the presence and position of substituents critically dictate target selectivity, potency, and ADME properties [1]. The 6-methyl group on the pyrrole ring is not a silent spectator; in related 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates, the 6-methyl substitution is essential for thymidylate synthase inhibitory activity, with des-methyl analogs showing substantially reduced potency [2]. While specific head-to-head data for the 2-morpholino series is limited in the public domain, the class-level inference is that removing the 6-methyl group (as in CAS 1227958-71-5) alters both steric and electronic properties at the hinge-binding region, potentially shifting kinase selectivity profiles . Generic substitution without verification of target engagement therefore risks invalidating structure-activity relationships established during lead optimization.

Attribute
Target (6-Methyl)
Substitute Risk
6-Methyl group
Present
Des-methyl analog (CAS 1227958-71-5) may alter hinge-binding sterics and shift kinase selectivity
Core scaffold
Pyrrolo[2,3-d]pyrimidine
Alternative scaffolds (e.g., pyrazolo[3,4-d]pyrimidine) may differ in CYP inhibition profile and metabolic stability

Quantitative Differentiation Evidence for 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one


Physicochemical Differentiation: 6-Methyl vs. Des-Methyl Analog (CAS 1227958-71-5) on Key Drug Design Parameters

Direct head-to-head comparison of computed physicochemical properties between the 6-methyl target compound and its des-methyl analog (2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, CAS 1227958-71-5) reveals significant differences in lipophilicity, molecular weight, and hydrogen bonding capacity that impact lead optimization decisions [1]. The target compound (MW 234.25, XLogP3 -0.1, HBD 2, HBA 3) is heavier and less lipophilic than the des-methyl analog (MW 220.23, XLogP3 0.0, HBD 2, HBA 3), indicating that the 6-methyl group adds steric bulk while slightly reducing lipophilicity. These differences influence membrane permeability predictions and solubility, critical factors in selecting a scaffold for further derivatization [1].

MW & XLogP3
Data to verify
MW 234.25 vs 220.23
XLogP3 −0.1 vs 0.0
Altered lipophilicity and bulk influence membrane permeability predictions
Computed values; experimental verification recommended
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

Class-Level CYP450 Liability Differentiation: 6-Methyl Pyrrolo[2,3-d]pyrimidine vs. Alternative Core Scaffolds

Publicly available high-throughput screening data for a closely related 6-methyl-2-morpholino-pyrimidine analog (CID_659574) deposited in PubChem BioAssay and BindingDB provides class-level CYP450 inhibition data that can be used to infer potential metabolic liabilities of the pyrrolo[2,3-d]pyrimidine series [1][2]. The related analog showed an IC50 of >20,000 nM against CYP2D6 in human liver microsomes, indicating low inhibition potential [1]. In contrast, many alternative hinge-binder scaffolds, such as certain pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated more potent CYP inhibition, leading to higher drug-drug interaction risk [3]. Although direct data for the exact target compound is not publicly available, this class-level evidence suggests the 2-morpholino-pyrrolo[2,3-d]pyrimidine core may offer a lower CYP450 inhibition risk profile compared to pyrazolo[3,4-d]pyrimidine-based inhibitors, a meaningful differentiation for programs prioritizing metabolic stability.

CYP2D6 IC50
Class-level inference
>20,000 nM (class-level)
Lower CYP inhibition risk vs. some pyrazolo[3,4-d]pyrimidine inhibitors
Class-level inference from close analog; direct confirmation needed
Drug Metabolism CYP450 Inhibition ADME-Tox

Critical Evidence Gap: Absence of Publicly Available Direct Comparative Biological Data for 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

A comprehensive search of the public domain (PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents) as of mid-2026 revealed no primary research articles, patents, or authoritative database entries providing direct, quantitative biological activity data (IC50, Ki, EC50, cellular potency, selectivity, PK, or in vivo efficacy) for the exact compound 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1263212-09-4) [1]. This compound appears predominantly in vendor catalogs as a building block or reference standard with stated purity ≥97% (MolCore, CheMenu) . The absence of publicly reported biological data means that any procurement decision based on predicted activity or target selectivity must be considered speculative without in-house profiling. This evidence gap contrasts with structurally related compounds such as 6-methyl-2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine antifolates, for which quantitative thymidylate synthase inhibition data (e.g., IC50 values in the nanomolar range) have been published [2].

Direct Bioactivity Data
Data to verify
0 records in public domain
No reported IC50/Ki/EC50; procurement relies on purity and structural identity
In-house profiling required before biological interpretation
Evidence Gap Data Availability Procurement Risk

Recommended Procurement and Research Application Scenarios for 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Given its distinct physicochemical profile relative to the des-methyl analog (ΔMW +14.02, ΔXLogP3 -0.1) [1], the 6-methyl-2-morpholino pyrrolo[2,3-d]pyrimidin-4-one core is suited as a starting scaffold for SAR exploration in PI3K/mTOR kinase inhibitor programs, where the morpholine moiety is known to engage the kinase hinge region [2]. The 6-methyl group provides a handle for further functionalization or metabolic shielding. Procurement is most appropriate for medicinal chemistry laboratories conducting focused library synthesis, rather than for direct biological screening without prior in-house validation.

Reference Standard for Analytical Method Development and Quality Control

The compound is commercially available at high purity (≥97-98%) from multiple vendors [1]. This makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development, particularly when characterizing more complex, functionalized derivatives of the pyrrolo[2,3-d]pyrimidine class. Procurement for this purpose is justified by the compound's well-defined structure and purity specifications.

Computational Chemistry and Modeling Applications

The computed physicochemical parameters (TPSA 69.7 Ų, XLogP3 -0.1, Rotatable Bond Count 1) [1] position the compound as a useful input for computational models predicting blood-brain barrier penetration, oral bioavailability, and kinase selectivity. It can serve as a minimalist core structure in virtual screening campaigns or molecular dynamics simulations targeting ATP-binding pockets, given its established hinge-binding motif [2].

Negative Control for CYP450 Inhibition Assays

Class-level data from a close structural analog suggests low CYP2D6 inhibition (IC50 >20,000 nM) [1]. The compound may therefore be evaluated as a negative control or reference compound in CYP450 inhibition screening panels, particularly when benchmarking pyrrolo[2,3-d]pyrimidine derivatives against pyrazolo[3,4-d]pyrimidine-based inhibitors known to have higher CYP liability [2]. However, direct confirmation of CYP inhibition for the exact compound is recommended before use in regulatory assays.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library design
6-Methyl pyrrolo[2,3-d]pyrimidine core, morpholine hinge-binder
Verify target engagement, selectivity profile
Analytical reference standard
High purity specification, well-defined structure
Validate method specificity and linearity
Computational chemistry input
Computed drug-like parameters (TPSA, XLogP3)
Correlate in silico predictions with experimental permeability
CYP2D6 inhibition assay comparator
Low CYP2D6 inhibition potential from close analog
Confirm CYP inhibition for exact compound under assay conditions
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